molecular formula C20H23N3OS B2871338 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide CAS No. 314279-16-8

4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide

Cat. No.: B2871338
CAS No.: 314279-16-8
M. Wt: 353.48
InChI Key: WAUSIMAGUUSSKM-UHFFFAOYSA-N
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Description

4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide (CAS RN: 314279-16-8) is a synthetic organic compound with the molecular formula C20H23N3OS and an average mass of 353.484 Da . This molecule is a thiourea derivative featuring a benzamide group and a piperidine-substituted phenyl ring, making it a compound of significant interest in medicinal chemistry research. The piperidine ring is a pivotal cornerstone in drug discovery and is a common feature in molecules with a wide range of biological activities . Structurally related N-(piperidin-4-yl)benzamide compounds have been investigated for their potent cytotoxic effects, with studies indicating that certain derivatives can exhibit significantly higher potency than established treatments like Sorafenib . Furthermore, recent research on piperidine-containing compounds has highlighted their potential in novel anti-cancer mechanisms. For instance, the piperidine-based compound PMSA (4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide) has been shown to inhibit tumor cell proliferation, migration, and to trigger a specific type of cell death known as ferroptosis by targeting the KEAP1-NRF2-GPX4 signaling axis . This suggests that piperidine-based scaffolds, such as this benzamide, represent a valuable chemical space for developing new therapeutic agents, particularly in oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-5-7-16(8-6-15)19(24)22-20(25)21-17-9-11-18(12-10-17)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUSIMAGUUSSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylbenzoyl Isothiocyanate

4-Methylbenzoyl isothiocyanate (CAS: 16794-68-6) serves as the critical intermediate. It is synthesized via the reaction of 4-methylbenzoyl chloride with potassium thiocyanate (KSCN) under anhydrous conditions:

$$
\text{4-Methylbenzoyl chloride} + \text{KSCN} \rightarrow \text{4-Methylbenzoyl isothiocyanate} + \text{KCl}
$$

Reaction Conditions

  • Solvent: Acetone or dichloromethane (DCM)
  • Temperature: 25–60°C
  • Time: 2–4 hours
  • Yield: 85–90%

Industrial Refinement
Continuous flow reactors enhance scalability, minimizing side reactions like hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (40–50°C, 0.1 mmHg).

Coupling with 4-(Piperidin-1-yl)aniline

The isothiocyanate reacts with 4-(piperidin-1-yl)aniline to form the target thiourea:

$$
\text{4-Methylbenzoyl isothiocyanate} + \text{4-(Piperidin-1-yl)aniline} \rightarrow \text{4-Methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide}
$$

Optimized Protocol

  • Solvent: Acetone or tetrahydrofuran (THF)
  • Molar Ratio: 1:1 (isothiocyanate:amine)
  • Temperature: Room temperature (25°C)
  • Time: 6–12 hours
  • Yield: 75–80%

Mechanistic Insights
The nucleophilic amine attacks the electrophilic thiocarbonyl carbon, forming a stable thiourea linkage. The piperidine ring’s electron-donating effects enhance the amine’s reactivity.

Alternative Synthetic Pathways

One-Pot Synthesis from 4-Methylbenzoic Acid

This approach bypasses isolated isothiocyanate intermediates:

  • Activation: 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-methylbenzoyl chloride.
  • Isothiocyanate Formation: In situ reaction with ammonium thiocyanate (NH₄SCN).
  • Coupling: Immediate addition of 4-(piperidin-1-yl)aniline.

Advantages

  • Eliminates intermediate purification.
  • Yield: 70–75%

Solid-Phase Synthesis

Developed for high-throughput applications, this method immobilizes the amine on resin beads. After sequential coupling and cleavage steps, the product is isolated with minimal byproducts.

Conditions

  • Resin: Wang resin (hydroxyl-functionalized)
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Yield: 65–70%

Optimization Strategies

Solvent Effects

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Acetone 20.7 8 78
THF 7.6 10 72
DCM 8.9 12 68
DMF 36.7 6 65

Polar aprotic solvents like acetone favor faster kinetics due to improved solubility of intermediates.

Catalytic Enhancements

  • Base Catalysis: Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation (yield increase: 5–8%).
  • Microwave Assistance: Reducing reaction time to 1–2 hours with comparable yields (75%).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, aromatic), 7.43 (d, J = 8.6 Hz, 2H, aromatic), 3.25 (t, J = 5.1 Hz, 4H, piperidine), 2.43 (s, 3H, CH₃).
  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S).
  • LC-MS: m/z 353.5 [M+H]⁺.

Purity Assessment

Method Purity (%) Impurity Profile
HPLC (C18) 98.5 <0.5% unreacted amine
TLC (SiO₂) 97 Single spot (Rf = 0.45)

Industrial-Scale Considerations

Cost Efficiency

Component Cost per kg (USD)
4-Methylbenzoyl chloride 120
4-(Piperidin-1-yl)aniline 250
KSCN 80

Bulk purchasing and in-house thiocyanate synthesis reduce costs by 20–25%.

Waste Management

  • Byproducts: KCl, NH₄Cl
  • Neutralization: Treated with NaOH to precipitate metal hydroxides.
  • Solvent Recovery: Distillation reclaims >90% acetone.

Emerging Methodologies

Enzymatic Catalysis

Pilot studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis (yield: 60–65%).

Photochemical Activation

UV light (254 nm) accelerates coupling reactions, achieving 70% yield in 3 hours.

Challenges and Solutions

  • Hydrolysis Sensitivity: Moisture degrades isothiocyanates. Use molecular sieves (3Å) in reactions.
  • Low Amine Solubility: Sonication (40 kHz, 30 min) enhances dispersion in acetone.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to an amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert conditions.

    Substitution: Halogens, nitro compounds; reactions often require catalysts such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as CTP synthetase and pantothenate kinase, which are crucial for the survival of Mycobacterium tuberculosis. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents on the piperidine/piperazine ring, aryl groups, and additional functional moieties (e.g., sulfonyl, carbonyl). Below is a comparative analysis:

Compound Key Substituents Molecular Weight (Da) Yield (%) Key Biological Activity Reference
4-Methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide (Target) Piperidine ring, 4-methylbenzamide ~445 (estimated) N/A N/A (structural analog data used)
Compound 19 (4-Methyl-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide) Piperazine with thiophen-2-ylsulfonyl, 4-methylbenzamide 451.2 [M+H] 66 Norovirus RdRp inhibition (IC$_{50}$ not specified)
Compound 52 (4-Methyl-N-((4-(4-(thiophene-2-carbonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide) Piperazine with thiophene-2-carbonyl, 4-methylbenzamide 525.1 [M+H] 78 Antiviral (norovirus RdRp inhibition)
Compound 59 (N-((4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide) Piperazine with thiophen-2-ylsulfonyl, unsubstituted benzamide 487.1 [M+H] 69 RdRp inhibition (higher potency than 19)
Olerembatinib (4-Methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) Piperazine with methyl group, trifluoromethylphenyl, pyrazolo[3,4-b]pyridinyl ethynyl 610.6 (calculated) N/A Tyrosine kinase inhibition (BCR-ABL)

Key Observations :

  • Piperidine vs.
  • Substituent Effects: The thiophen-2-ylsulfonyl group in 19 and 59 enhances polarity and may improve RdRp binding compared to the target compound’s simpler piperidine .
  • Biological Activity : Piperazine-containing analogs (19 , 52 , 59 ) show explicit antiviral activity, while the target compound’s biological profile remains underexplored. Olerembatinib, a more complex analog, demonstrates kinase inhibition, highlighting the scaffold’s versatility .

Biological Activity

4-methyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)benzamide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzamide core with a piperidine ring and a carbamothioyl group, which contributes to its biological activity. Its molecular formula is C17H22N2OSC_{17}H_{22}N_{2}OS, and it has a molecular weight of 302.44 g/mol.

Antimicrobial Activity

Research indicates that compounds containing piperidine and benzamide moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-(4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamideS. aureus16 µg/mL
3-Iodo-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamidePseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. A study demonstrated that thiourea derivatives, including those related to the compound , exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
HT-2930Cell cycle arrest at S phase
K56220Inhibition of proliferation

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical cellular processes such as DNA replication and protein synthesis . The presence of the piperidine moiety enhances its ability to penetrate biological membranes, facilitating its action within cells.

Case Studies

  • Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity at this concentration. The study also reported morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation .
  • Antimicrobial Screening : A series of related compounds were tested against standard bacterial strains using the broth microdilution method. Results showed that derivatives with similar structural features had MIC values ranging from 16 to 64 µg/mL against S. aureus and E. coli, suggesting promising antimicrobial properties .

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